molecular formula C40H72O3 B14338541 3-(Hexatriacont-2-EN-1-YL)furan-2,5-dione CAS No. 95833-20-8

3-(Hexatriacont-2-EN-1-YL)furan-2,5-dione

Katalognummer: B14338541
CAS-Nummer: 95833-20-8
Molekulargewicht: 601.0 g/mol
InChI-Schlüssel: FEMUOMMXXRIYKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Hexatriacont-2-en-1-yl)furan-2,5-dione: is a chemical compound characterized by a furan ring substituted with a long aliphatic chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hexatriacont-2-en-1-yl)furan-2,5-dione typically involves the reaction of furan-2,5-dione with a long-chain aliphatic alcohol under acidic conditions. The reaction proceeds through an esterification mechanism, where the hydroxyl group of the alcohol reacts with the carbonyl group of the furan-2,5-dione, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Hexatriacont-2-en-1-yl)furan-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the furan ring into a more saturated structure.

    Substitution: The aliphatic chain can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Saturated furan derivatives.

    Substitution: Halogenated aliphatic chains.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-(Hexatriacont-2-en-1-yl)furan-2,5-dione is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: In biological research, this compound is studied for its potential bioactivity and interactions with biological macromolecules.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(Hexatriacont-2-en-1-yl)furan-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s long aliphatic chain allows it to embed within lipid membranes, potentially affecting membrane fluidity and function. Additionally, the furan ring can participate in various chemical interactions, influencing the compound’s overall bioactivity.

Vergleich Mit ähnlichen Verbindungen

    Furan-2,5-dione: A simpler analog with a shorter aliphatic chain.

    3-(Octadec-2-en-1-yl)furan-2,5-dione: A compound with a shorter aliphatic chain compared to 3-(Hexatriacont-2-en-1-yl)furan-2,5-dione.

Uniqueness: this compound is unique due to its exceptionally long aliphatic chain, which imparts distinct physical and chemical properties

Eigenschaften

CAS-Nummer

95833-20-8

Molekularformel

C40H72O3

Molekulargewicht

601.0 g/mol

IUPAC-Name

3-hexatriacont-2-enylfuran-2,5-dione

InChI

InChI=1S/C40H72O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-38-37-39(41)43-40(38)42/h34-35,37H,2-33,36H2,1H3

InChI-Schlüssel

FEMUOMMXXRIYKB-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CCC1=CC(=O)OC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.